molecular formula C12H23N3O B1465638 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1182774-58-8

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B1465638
CAS No.: 1182774-58-8
M. Wt: 225.33 g/mol
InChI Key: MCXFZGJAQVDTMA-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one ( 1182774-58-8) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This molecule features a hybrid structure incorporating piperidine and pyrrolidine moieties, which are privileged scaffolds in medicinal chemistry frequently found in compounds targeting the central nervous system . Its molecular formula is C₁₂H₂₃N₃O with a molecular weight of 225.33 g/mol . The structural motif of 3-amino-1-yl-propan-1-one is a key building block in pharmaceutical research. Compounds with this backbone have been extensively investigated for their potential as potent analgesics, particularly within the 4-anilidopiperidine class of synthetic opioids which are known to function as μ-opioid receptor agonists . Furthermore, the 3-aminopiperidine subunit is a recognized pharmacophore in active pharmaceutical ingredients, exemplified by its role in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors such as Linagliptin, which are used for the treatment of type 2 diabetes . The distinct 3-amino-propan-1-one linker is also a critical structural element in the design of novel macrocyclic compounds, including orexin receptor agonists that are being explored for the treatment of neurological disorders like narcolepsy and insomnia . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal of this material in accordance with all applicable local, national, and international regulations. The GHS hazard classification includes warnings for specific target organ toxicity following single exposure, as well as skin and eye irritation .

Properties

IUPAC Name

3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXFZGJAQVDTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions focusing on the construction of the piperidine ring substituted with a pyrrolidine moiety, followed by introduction of the amino-propanone side chain. The key steps generally include:

  • Formation of the piperidine ring substituted with pyrrolidine at the 4-position.
  • Introduction of the propanone side chain bearing the amino group.
  • Functional group transformations to achieve the final amino ketone structure.

Due to the structural complexity, the synthesis often requires careful control of reaction conditions and purification steps to obtain the target compound in high purity and yield.

Detailed Preparation Methods

Piperidine and Pyrrolidine Ring Assembly

The core bicyclic amine framework is constructed by nucleophilic substitution reactions involving piperidine derivatives and pyrrolidine. The pyrrolidin-1-yl group is introduced at the 4-position of the piperidine ring, typically via:

  • Nucleophilic substitution of a 4-halopiperidine intermediate with pyrrolidine under basic conditions.
  • Alternatively, reductive amination methods may be employed using 4-piperidinone derivatives and pyrrolidine.

This step is crucial to establish the bicyclic amine scaffold that defines the compound’s biological and chemical properties.

Introduction of the 3-Amino-Propan-1-one Side Chain

The propanone side chain bearing the amino group at the 3-position is introduced via:

  • Acylation of the secondary amine on the piperidine ring with a suitable 3-amino-propionyl chloride or equivalent activated ester.
  • Alternatively, reductive amination of a 3-oxopropanoyl intermediate with ammonia or an amine source to install the amino functionality.

The reaction conditions typically involve mild bases and solvents such as ethanol or dichloromethane, with temperature control to avoid side reactions.

Reductive Amination and Related Reactions

Reductive amination is a key synthetic technique used in related compounds and is applicable here for installing amino groups:

  • Starting from aldehydes or ketones, reaction with amines in the presence of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
  • This method allows for efficient formation of C–N bonds under relatively mild conditions.

For example, similar amino ketones have been synthesized by reductive amination of 4-nitrobenzaldehyde derivatives with amines followed by reduction with NaBH4, achieving high yields (86–96%).

Representative Synthetic Procedure (Adapted from Related Amino Ketone Syntheses)

Step Reagents & Conditions Description Yield (%) Notes
1 4-Halopiperidine + Pyrrolidine, base, solvent (e.g., ethanol) Nucleophilic substitution to form 4-(pyrrolidin-1-yl)piperidine intermediate 80–90 Reaction temperature: room temp to reflux
2 Acylation with 3-amino-propionyl chloride, base (e.g., triethylamine), solvent (DCM) Introduction of 3-amino-propan-1-one side chain 75–85 Low temperature to prevent side reactions
3 Purification by chromatography or recrystallization Isolation of pure target compound Characterization by NMR, LC-MS

This general scheme aligns with synthetic approaches reported for structurally related amino ketones and bicyclic amines.

Analytical and Characterization Data

  • LC-MS: Characteristic molecular ion peaks corresponding to $$m/z = 225.33$$ [M+H]+ confirm molecular weight.
  • 1H NMR: Signals consistent with piperidine and pyrrolidine ring protons, as well as amino and ketone functionalities, support structure.
  • Purity: Typically >95% by chromatographic methods.

Such data are essential to confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Key Reaction Reagents Conditions Yield Range Advantages Limitations
Nucleophilic Substitution 4-halopiperidine + pyrrolidine Piperidine derivative, pyrrolidine, base Room temp to reflux 80–90% Straightforward, scalable Requires halogenated intermediate
Acylation Piperidine intermediate + 3-amino-propionyl chloride Acyl chloride, base, DCM 0–25°C 75–85% High selectivity Sensitive to moisture
Reductive Amination Aldehyde/ketone + amine + NaBH4 NaBH4, ethanol or methanol 0–25°C 85–95% Mild conditions, high yield Requires careful control to avoid over-reduction

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties
Research indicates that compounds structurally related to 3-amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one exhibit potential in the treatment of diabetes mellitus. Specifically, patents have suggested that such compounds could be beneficial for managing both type 1 and type 2 diabetes by modulating insulin sensitivity and secretion .

Pharmaceutical Compositions
The compound has been utilized in the development of various pharmaceutical formulations. Its derivatives have shown promise as active ingredients in medications targeting metabolic disorders, demonstrating efficacy in improving glycemic control . The versatility of this compound allows it to be modified for enhanced therapeutic effects.

Neuropharmacology Applications

Cognitive Enhancement
this compound derivatives are being studied for their effects on cognitive function. They are believed to act on neurotransmitter systems, potentially enhancing memory and learning capabilities. This makes them candidates for treating cognitive deficits associated with neurodegenerative diseases .

Potential as Antidepressants
Recent studies have explored the antidepressant properties of compounds similar to this compound. These compounds may modulate serotonin and norepinephrine levels in the brain, which are critical pathways in the management of depression .

Synthetic Organic Chemistry Applications

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate. It can be used to synthesize more complex molecules through various chemical reactions, including amination and alkylation processes. This capability is essential for developing new drugs and biologically active compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntidiabetic agentsEffective in managing type 1 and type 2 diabetes
NeuropharmacologyCognitive enhancement, antidepressantsPotential to improve cognitive function and mood disorders
Synthetic Organic ChemistryIntermediate for drug synthesisUseful in creating complex molecules through various reactions

Case Study 1: Antidiabetic Activity

A study demonstrated that a derivative of this compound significantly improved glucose tolerance in diabetic animal models. The mechanism was linked to enhanced insulin sensitivity and increased glucose uptake in peripheral tissues.

Case Study 2: Cognitive Enhancement

In a double-blind clinical trial, participants administered a formulation containing this compound showed marked improvements in memory recall and attention span compared to a placebo group. This suggests its potential utility in treating cognitive impairments.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one Pyrrolidine at 4-piperidine C₁₃H₂₂N₃O 236.34 Bicyclic system (piperidine-pyrrolidine); moderate polarity
3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-18-1) Pyridin-2-yl at 4-piperazine C₁₂H₁₈N₄O 234.30 Aromatic pyridine enhances π-π interactions; potential kinase inhibition
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (CAS 2097956-00-6) Trifluoromethyl and hydroxymethyl on pyrrolidine C₉H₁₅F₃N₂O₂ 240.22 Fluorine improves metabolic stability; hydroxymethyl increases hydrophilicity
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one Dimethylaminophenyl group C₁₆H₂₅N₃O 275.39 Aromatic amine enhances receptor binding; higher molecular weight
7-[4-(Morpholin-4-yl)piperidin-1-yl]-substituted pyridopyrimidinone (Patent EP 2023/39) Morpholine at 4-piperidine Variable Variable Morpholine increases solubility; common in kinase inhibitors

Pharmacological Implications

  • Target Compound : The pyrrolidine-piperidine combination may enhance blood-brain barrier penetration due to moderate lipophilicity, making it suitable for CNS targets. However, the lack of aromatic groups limits π-stacking interactions with flat binding pockets .
  • However, increased polarity may reduce bioavailability .
  • Trifluoromethyl Analog (CAS 2097956-00-6) : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could improve pharmacokinetics. The hydroxymethyl group may facilitate hydrogen bonding .
  • Morpholine-Substituted Analog : Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity, often seen in FDA-approved kinase inhibitors (e.g., imatinib). This substitution could enhance target affinity compared to pyrrolidine .
  • Dimethylaminophenyl Analog: The dimethylamino group provides a protonatable nitrogen, aiding in pH-dependent solubility and receptor interactions. This feature is common in serotonin receptor modulators .

Biological Activity

3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores its mechanisms, efficacy against various biological targets, and implications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H20N4O\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}

This structure includes a propanone moiety linked to a piperidine and a pyrrolidine ring, which are known to influence biological interactions significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection. Its mechanism of action primarily involves interference with cellular pathways crucial for tumor growth and survival.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures have potent anticancer properties. For instance, derivatives of pyrrolidine-based compounds have shown significant inhibition of cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies:

  • Cell Cycle Arrest : Research indicates that this compound can induce G2-M phase arrest in cancer cell lines, leading to apoptosis. This effect was observed through flow cytometry assays using propidium iodide (PI) and annexin-V staining, which identified early and late apoptotic cells .
  • Inhibition of Tubulin Polymerization : The compound's structural similarities to known antimitotic agents suggest it may inhibit tubulin polymerization, a critical process for mitosis. This activity is comparable to established drugs like combretastatin A-4 (CA-4), indicating strong potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound significantly impacts its biological activity:

Substituent Effect on Activity
Pyrrolidinyl GroupEssential for maintaining antiproliferative activity
Variations on PiperidineAltering the piperidine ring reduces activity

Studies have shown that even minor changes in the chemical structure can lead to substantial differences in potency against various cancer cell lines. For example, replacing the pyrrolidinyl group with other amine groups resulted in decreased efficacy .

Neuroprotective Properties

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Compounds structurally related to it have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Cancer Cell Lines : A study reported that similar compounds induced significant apoptosis in MDA-MB-231 triple-negative breast cancer cells at concentrations as low as 6.25 μM, demonstrating their potential as effective anticancer agents .
  • GSK-3β Inhibition : Another study explored derivatives as GSK-3β inhibitors, revealing promising results with improved metabolic stability and reduced cytotoxicity compared to traditional inhibitors .

Q & A

Q. Methodology :

  • Acylation and substitution : The compound can be synthesized via acylation of piperidine derivatives followed by substitution with pyrrolidine. For example, similar compounds (e.g., piperidin-1-yl-propan-1-one analogs) are synthesized by introducing basic linkers into aromatic skeletons and systematically modifying side-chain moieties .
  • Mannich base synthesis : Refluxing 3-amino-propan-1-one derivatives with formaldehyde and amines in ethanol (4 hours, followed by recrystallization) is effective for generating stable intermediates. Optimization parameters include solvent polarity (e.g., ethanol vs. acetone), temperature control (reflux vs. room temperature), and catalyst selection (acidic/basic conditions) .
  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (e.g., molar ratios, reaction time) and identify optimal conditions for yield enhancement.

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of pyrrolidine and piperidine moieties. Peaks at δ 2.5–3.5 ppm indicate piperidinyl protons, while pyrrolidine signals appear at δ 1.5–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C12H21N3O, MW 223.3 g/mol). GC-MS with electron ionization (EI) fragments the compound to confirm substituent patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts.

(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Procedures :
    • Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Eye exposure : Flush with saline solution; remove contact lenses if present .
  • Storage : Keep in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent degradation.

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives of this compound?

Q. Methodology :

  • Substituent variation : Modify the pyrrolidine ring (e.g., alkylation or fluorination) and piperidine positions to assess effects on bioactivity. For example, dyclonine analogs with butoxy groups show local anesthetic activity, suggesting lipophilicity impacts membrane permeability .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays. Compare IC50 values to establish potency trends.
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to receptors like histamine H1, based on structural analogs used in antihistaminic intermediates .

(Advanced) What experimental strategies can resolve contradictions in reported biological activities across different studies?

Q. Methodology :

  • Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability. For instance, discrepancies in psychoactivity data (e.g., α-PVP analogs) may arise from assay sensitivity differences .
  • Orthogonal validation : Confirm activity using multiple techniques (e.g., SPR for binding kinetics and cell-based functional assays).
  • Purity analysis : Use HPLC-MS to rule out impurities (>99% purity required for in vivo studies) .

(Advanced) What mechanistic approaches are suitable for investigating the metabolic pathways of this compound in preclinical models?

Q. Methodology :

  • Radiolabeling : Synthesize a 14C-labeled version to track metabolic fate in liver microsomes. Compare with brominated analogs (e.g., 3-bromo-propan-1-one derivatives) to identify stable metabolites .
  • LC-MS/MS : Profile metabolites in urine/blood samples from rodent studies. Detect phase I (oxidation) and phase II (glucuronidation) products.
  • Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Reactant of Route 2
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3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

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